molecular formula C21H23N5O2S B11390173 6-(4-methoxyphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-methoxyphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11390173
M. Wt: 409.5 g/mol
InChI Key: NLCJJEGYVCFOSA-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 6-(4-METHOXYPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common method includes the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . The reaction conditions typically involve refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxalyl chloride, which is used to produce triazolothiadiazine derivatives . The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating the compound with oxalyl chloride in refluxing benzene produces triazolothiadiazine-6,7-dione .

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 6-(4-METHOXYPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazine derivatives such as 6-(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE . These compounds share similar structural features but may differ in their pharmacological activities and applications. The uniqueness of 6-(4-METHOXYPHENYL)-N-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents and their effects on its bioactivity.

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H23N5O2S/c1-3-7-17-23-24-21-26(17)25-18(14-10-12-16(28-2)13-11-14)19(29-21)20(27)22-15-8-5-4-6-9-15/h4-6,8-13,18-19,25H,3,7H2,1-2H3,(H,22,27)

InChI Key

NLCJJEGYVCFOSA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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